

In-Depth Technical Guide: Synthesis and Characterization of Ethyl 2-(4-iodoanilino)acetate

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Compound of Interest

Compound Name: Ethyl 2-(4-iodoanilino)acetate

Cat. No.: B087288

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This technical guide provides a comprehensive overview of the synthesis and characterization of **Ethyl 2-(4-iodoanilino)acetate**, a valuable intermediate in pharmaceutical and organic synthesis. This document details the experimental protocol for its preparation via nucleophilic substitution, along with a thorough summary of its analytical characterization.

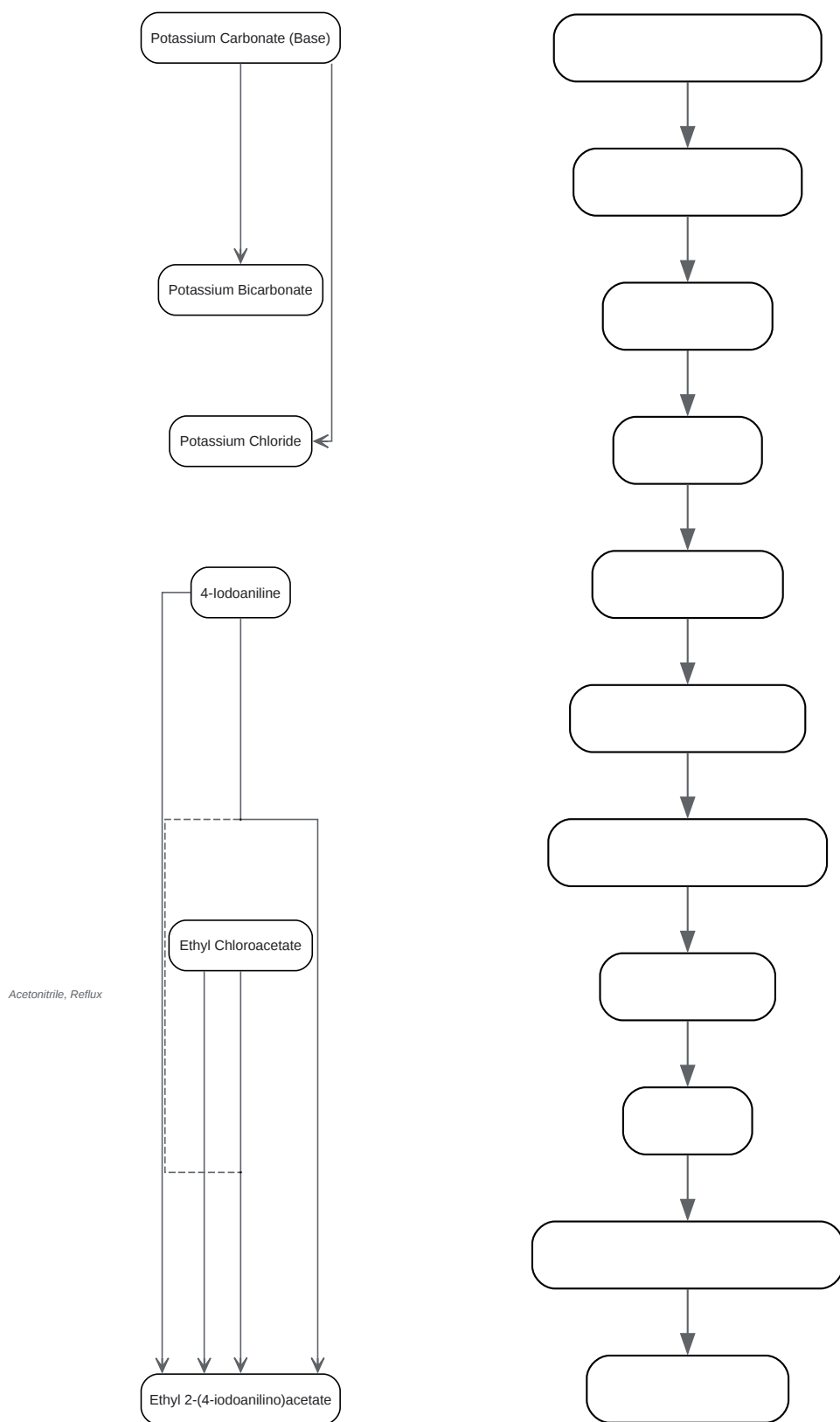
Introduction

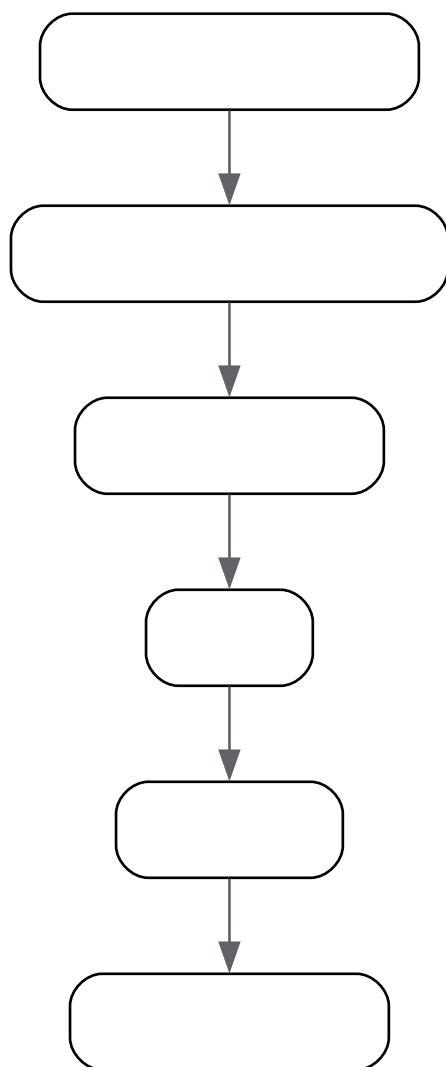
Ethyl 2-(4-iodoanilino)acetate (CAS No. 14108-76-0) is an N-substituted glycine ester. The presence of the iodo-functional group on the aromatic ring makes it a versatile precursor for various cross-coupling reactions, enabling the introduction of diverse functionalities. This guide outlines a standard laboratory procedure for its synthesis and the expected analytical data for its characterization.

Synthesis of Ethyl 2-(4-iodoanilino)acetate

The synthesis of **Ethyl 2-(4-iodoanilino)acetate** is achieved through the N-alkylation of 4-iodoaniline with an ethyl haloacetate, such as ethyl chloroacetate or ethyl bromoacetate. The reaction proceeds via a nucleophilic substitution mechanism where the amino group of 4-iodoaniline attacks the electrophilic carbon of the ethyl haloacetate. A non-nucleophilic base is typically used to neutralize the hydrohalic acid byproduct.

Reaction Scheme





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